![molecular formula C23H27NO5 B12157953 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12157953.png)
1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione
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Overview
Description
1-Acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a piperidine ring fused with a pyranochromene system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves multiple steps, typically starting with the formation of the piperidine ring followed by the construction of the pyranochromene system. Common synthetic routes include:
Cyclization Reactions: Using cyclization reactions to form the spiro linkage.
Condensation Reactions: Employing condensation reactions to introduce the acetyl and butyl groups.
Catalysts and Reagents: Utilizing catalysts such as methanesulfonic acid and reagents like phenylhydrazine hydrochloride under reflux conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using hydrogenation catalysts to modify the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions to replace hydrogen atoms with other functional groups.
Common Reagents: Reagents such as sodium borohydride for reduction and bromine for halogenation are frequently used.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with enhanced biological or chemical properties.
Scientific Research Applications
Medicinal Applications
1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione has shown promise in several medicinal applications:
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyranochromene have been tested for their ability to inhibit tumor growth in vitro and in vivo models . This suggests that this compound may also possess similar anticancer properties.
2. Antimicrobial Properties
Compounds containing spirocyclic structures have been reported to exhibit antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Preliminary studies on related compounds suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
The piperidine moiety is associated with neuroprotective effects in various studies. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Beyond medicinal chemistry, the unique structural characteristics of this compound make it suitable for applications in materials science:
1. Organic Light Emitting Diodes (OLEDs)
The electronic properties of chromene derivatives are being explored for use in OLEDs due to their ability to emit light when an electric current passes through them. The incorporation of spiro structures can enhance the stability and efficiency of these devices.
2. Photovoltaic Cells
Research into organic photovoltaics suggests that compounds with conjugated systems can improve light absorption and charge transport properties. The spirocyclic nature may contribute to better performance metrics in solar cell applications.
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
- Antitumor Activity Study : A series of pyranochromene derivatives were synthesized and tested against various human tumor cell lines, showing significant inhibition rates comparable to established chemotherapeutic agents .
- Antimicrobial Efficacy Evaluation : A study focused on the antibacterial activity of spirocyclic compounds demonstrated effectiveness against multiple strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
- Neuroprotective Research : Investigations into piperidine-based compounds revealed their capacity to protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic avenues for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other spiro compounds, 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its unique combination of a piperidine ring and a pyranochromene system. Similar compounds include:
Spiro[indoline-3,2’-pyrrolidine]: Known for its biological activity.
Spiro[cyclohexane-1,2’-indole]: Studied for its chemical reactivity.
Spiro[pyrrolidine-3,2’-oxindole]: Explored for its medicinal properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione.
Biological Activity
1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure features a piperidine ring fused with a pyrano[3,2-g]chromene system, making it an intriguing subject for biological activity studies. This article evaluates its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C22H25NO5 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | 1'-acetyl-10-methyl-6-propylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione |
InChI Key | FUYYYRAWYMDCEE-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C |
Antimicrobial Activity
Research indicates that compounds related to the spiro[piperidine-pyrano] structure exhibit significant antimicrobial properties. For instance, spirocyclic chroman derivatives have shown promising activity against various pathogens. In a study evaluating the antimicrobial efficacy of chromene derivatives, specific compounds demonstrated minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of similar spirocyclic compounds has been explored extensively. A study highlighted the structure-activity relationship (SAR) of spirocyclic chromanes, revealing that certain modifications could enhance their cytotoxicity against cancer cell lines. Compounds with specific substituents on the piperidine ring exhibited significantly higher potency compared to their unsubstituted counterparts .
Anti-inflammatory Effects
Inflammation-related pathways are also influenced by spirocyclic compounds. Research has indicated that these compounds can modulate inflammatory responses by interacting with various molecular targets involved in inflammatory signaling pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors that modulate biological pathways. For example, its interaction with the malaria parasite's developmental stages suggests a unique cellular mechanism distinct from existing antimalarial drugs .
Case Study 1: Antimalarial Activity
In a significant study focused on antimalarial activity, a related spirocyclic chroman compound demonstrated an effective concentration (EC50) of 350 nM against chloroquine-resistant strains of Plasmodium falciparum. This compound blocked parasite development at various erythrocytic stages and showed selectivity over human liver cells, indicating a favorable therapeutic window .
Case Study 2: Cytotoxicity Against Cancer Cells
Another investigation into the cytotoxic effects of spirocyclic compounds revealed that modifications to the piperidine nitrogen significantly impacted their potency against cancer cell lines. The most potent derivatives exhibited EC50 values significantly lower than those of their analogs with less optimal substitutions .
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1'-acetyl-6-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione |
InChI |
InChI=1S/C23H27NO5/c1-4-5-6-16-11-20(27)28-21-14(2)22-18(12-17(16)21)19(26)13-23(29-22)7-9-24(10-8-23)15(3)25/h11-12H,4-10,13H2,1-3H3 |
InChI Key |
UYGQHVDFHCAZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C |
Origin of Product |
United States |
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